molecular formula C7H6BrNO2 B1442374 4-Bromo-6-methylpicolinic acid CAS No. 886372-47-0

4-Bromo-6-methylpicolinic acid

Cat. No. B1442374
Key on ui cas rn: 886372-47-0
M. Wt: 216.03 g/mol
InChI Key: IQFWXNNNXVXOBJ-UHFFFAOYSA-N
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Patent
US08598208B2

Procedure details

A solution of 4-bromo-6-methyl-pyridine-2-carboxylic acid ethyl ester (2.42 g, 9.91 mmol) in 6 N aq. HCl (100 mL) is stirred at 65° C. for 18 h. The solvent is evaporated and the residue is dried under HV, suspended in DCM, filtered and dried again under HV to give 4-bromo-6-methyl-pyridine-2-carboxylic acid (2.50 g) as a hydrochloride salt in form of a white powder; LC-MS: tR=0.46 min, [M+1]+=215.93.
Quantity
2.42 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[CH:11]=[C:10]([Br:12])[CH:9]=[C:8]([CH3:13])[N:7]=1)=[O:5])C>Cl>[Br:12][C:10]1[CH:9]=[C:8]([CH3:13])[N:7]=[C:6]([C:4]([OH:5])=[O:3])[CH:11]=1

Inputs

Step One
Name
Quantity
2.42 g
Type
reactant
Smiles
C(C)OC(=O)C1=NC(=CC(=C1)Br)C
Name
Quantity
100 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
CUSTOM
Type
CUSTOM
Details
the residue is dried under HV
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried again under HV

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=NC(=C1)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: CALCULATEDPERCENTYIELD 116.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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